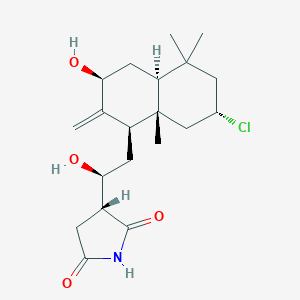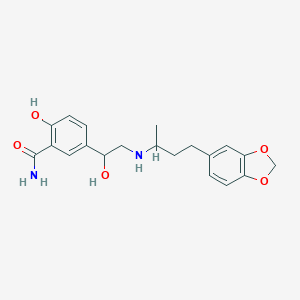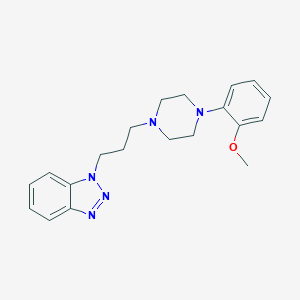
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine (BPP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that contains a benzotriazole moiety, which has been reported to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine is not fully understood. However, it has been reported to act as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine may increase the levels of dopamine in the brain, which could potentially have therapeutic effects in the treatment of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have anti-inflammatory effects, which could potentially reduce inflammation in the brain and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its potential therapeutic applications. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. However, one limitation of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which could make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine. One direction is to further investigate its mechanism of action and how it interacts with the brain. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to determine the safety and efficacy of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in humans.
Métodos De Síntesis
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylpiperazine with 3-bromopropylbenzotriazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine.
Aplicaciones Científicas De Investigación
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
156007-21-5 |
|---|---|
Nombre del producto |
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine |
Fórmula molecular |
C20H25N5O |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]benzotriazole |
InChI |
InChI=1S/C20H25N5O/c1-26-20-10-5-4-9-19(20)24-15-13-23(14-16-24)11-6-12-25-18-8-3-2-7-17(18)21-22-25/h2-5,7-10H,6,11-16H2,1H3 |
Clave InChI |
CMDFESOYJXRUSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
Otros números CAS |
156007-21-5 |
Sinónimos |
4-(3-(benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine BPMPP MP 3022 MP-3022 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



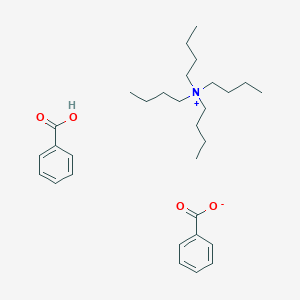

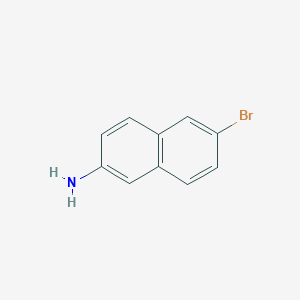


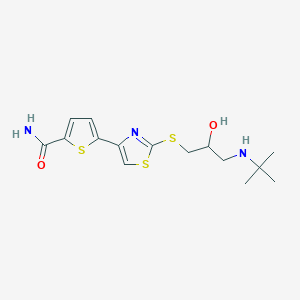
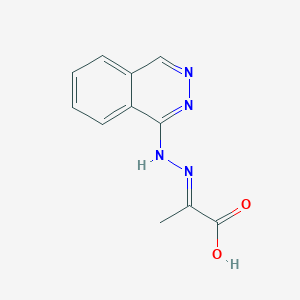
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)



